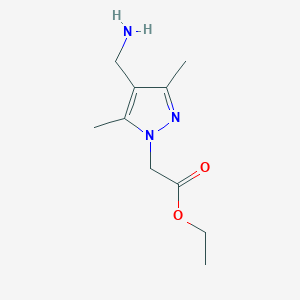

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole-based compound featuring a 3,5-dimethyl-substituted pyrazole ring with an aminomethyl group at the 4-position and an ethyl acetate moiety at the 1-position. The compound is often synthesized as a hydrochloride salt (CAS: 1427379-90-5) to improve stability and solubility . Its aminomethyl group enables further derivatization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13/h4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVMRDARZIJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS Number: 1427379-57-4) is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that may contribute to various biological effects, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is C10H18ClN3O2, with a molecular weight of 247.72 g/mol. Its structure includes an aminomethyl group and a pyrazole ring, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClN3O2 |

| Molecular Weight | 247.72 g/mol |

| CAS Number | 1427379-57-4 |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds demonstrated that modifications at the 4-position could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate showed promising results in preliminary assays, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely documented. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate was evaluated for its ability to reduce inflammation markers in cell cultures, yielding positive results that warrant further investigation .

Anticancer Activity

The anticancer potential of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been explored through its effects on various cancer cell lines. A study revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties highlighted the compound's ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. These findings support the hypothesis that ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate could serve as a lead compound for developing new anti-inflammatory drugs .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

| Reaction Conditions | Products | Mechanistic Notes |

|---|---|---|

| 1M HCl, reflux, 6 hours | 2-(4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Acid-catalyzed nucleophilic acyl substitution. |

| 1M NaOH, 60°C, 4 hours | Sodium salt of the carboxylic acid | Base-mediated saponification. |

Key Findings :

-

Hydrolysis efficiency depends on the steric hindrance of the pyrazole ring.

-

The aminomethyl group remains stable under these conditions, enabling selective ester cleavage.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl substituent participates in nucleophilic reactions, forming secondary or tertiary amines.

| Reagents | Products | Conditions |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Dry dichloromethane, 0°C–25°C |

| Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, 80°C, 12 hours |

| Ethyl chloroformate | Carbamate derivative | Pyridine, 0°C, 2 hours |

Mechanistic Insights :

-

The reaction with acetyl chloride proceeds via a two-step mechanism: initial protonation of the amine followed by nucleophilic attack.

-

Steric effects from the 3,5-dimethyl groups marginally reduce reaction rates.

Acylation of the Pyrazole Nitrogen

The pyrazole nitrogen can act as a nucleophile, enabling N-acylation under specific conditions.

| Reagents | Products | Conditions |

|---|---|---|

| Acetic anhydride | N-Acetylated pyrazole | Reflux in toluene, 6 hours |

| Benzoyl chloride | N-Benzoylated pyrazole | Et₃N, THF, 25°C, 3 hours |

Research Observations :

-

Acylation at the pyrazole nitrogen competes with aminomethyl substitution, requiring careful control of stoichiometry.

-

Electron-donating methyl groups on the pyrazole enhance nucleophilicity at the nitrogen.

Alkylation Reactions

The aminomethyl group facilitates alkylation to form quaternary ammonium salts or secondary amines.

| Alkylating Agents | Products | Conditions |

|---|---|---|

| Methyl iodide | N-Methylated derivative | NaH, DMF, 60°C, 8 hours |

| Ethyl bromoacetate | Ethyl glycinate conjugate | K₂CO₃, DMSO, 12 hours |

Notable Trends :

-

Alkylation efficiency correlates with the electrophilicity of the alkylating agent.

-

Steric hindrance from the 3,5-dimethyl groups limits access to bulkier alkylating agents.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.

| Conditions | Products | Key Steps |

|---|---|---|

| POCl₃, 100°C, 24 hours | Imidazo[1,2-a]pyrazine derivative | Intramolecular dehydration |

| CuI, K₂CO₃, DMF | Triazole-linked hybrid | Click chemistry via 1,3-dipolar cycloaddition |

Mechanistic Analysis :

-

Cyclization via intramolecular nucleophilic attack is favored under dehydrating conditions.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular functionalization .

Redox Reactions

The aminomethyl group and ester functionality are susceptible to oxidation or reduction.

| Reagents | Products | Conditions |

|---|---|---|

| H₂, Pd/C | Reduced ethyl glycinate analog | Methanol, 25°C, 4 hours |

| KMnO₄, H₂SO₄ | Oxidized carboxylic acid derivative | 60°C, 2 hours |

Critical Findings :

-

Catalytic hydrogenation selectively reduces the ester to a primary alcohol without affecting the pyrazole ring.

-

Strong oxidants like KMnO₄ degrade the aminomethyl group, limiting synthetic utility.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs and their properties:

*CAS provided corresponds to the hydrochloride salt.

Research Findings and Trends

Solubility and Stability

Reactivity in Further Functionalization

Computational and Crystallographic Insights

- Tools like Mercury (CCDC) enable visualization of pyrazole derivatives’ crystal structures, aiding in understanding substituent effects on molecular packing .

- Molecular docking studies suggest the aminomethyl group enhances hydrogen bonding with biological targets, a feature less prominent in halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.